Cas no 28302-62-7 (Poly(7-deazaadenylic acid))
Poly(7-deazaadenylic acid) structure
Product Name:Poly(7-deazaadenylic acid)
CAS No:28302-62-7
MF:C11H15N4O7P
MW:346.233163118362
CID:256611
PubChem ID:3080705
Update Time:2025-04-19
Poly(7-deazaadenylic acid) Chemical and Physical Properties
Names and Identifiers
-
- Poly(7-deazaadenylic acid)
- [(2R,3R,4R,5R)-5-(5-amino-2,4,9-triazabicyclo[4.3.0]nona-1,3,5,7-tetra en-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxyphosphonic acid
- polydeazaadenylic acid
- 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 7-(5-O-phosphono-beta-D-ribofuranosyl)-
- tubercidin monophosphate
- 7-(5-O-phosphono-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 28302-62-7
- CHEBI:74555
- 16719-46-3
- [(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- Tubercidin 5'-phosphate
- SCHEMBL15305338
- Tubercidin 5'-monophosphate
- DTXSID20182554
- TuMP
- Q27144730
-
- Inchi: 1S/C11H15N4O7P/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(22-11)3-21-23(18,19)20/h1-2,4,6-8,11,16-17H,3H2,(H2,12,13,14)(H2,18,19,20)/t6-,7-,8-,11-/m1/s1
- InChI Key: OBKZXEICLJXEAO-KCGFPETGSA-N
- SMILES: P(=O)(O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=CC3=C(N)N=CN=C23)O1)O)O
Computed Properties
- Exact Mass: 346.06800
- Monoisotopic Mass: 346.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 479
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 173A^2
- XLogP3: -3
Experimental Properties
- Density: 2.15
- Boiling Point: 772°Cat760mmHg
- Flash Point: 420.7°C
- Refractive Index: 1.842
- PSA: 182.99000
- LogP: -0.67680
Poly(7-deazaadenylic acid) Related Literature
-
1. Solution properties of antiviral adenine-nucleotide analogues. The acid–base properties of 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA)?? and of its N1, N3 and N7 deaza derivatives in aqueous solutionClaudia A. Blindauer,Antonín Holy,Hana Dvo?áková,Helmut Sigel J. Chem. Soc. Perkin Trans. 2 1997 2353
-
2. Stability of some metal-ion complexes of tubercidin (= 7-deazaadenosine) in aqueous solution. An o-amino group inhibits complexation at N1 of purines!Liang-nian Ji,Nicolas A. Corfù,Helmut Sigel J. Chem. Soc. Dalton Trans. 1991 1367
-
Helmut Sigel Chem. Soc. Rev. 1993 22 255
28302-62-7 (Poly(7-deazaadenylic acid)) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent